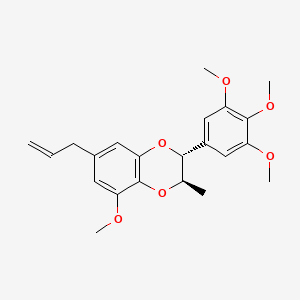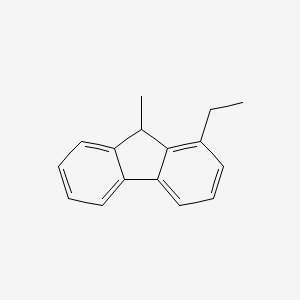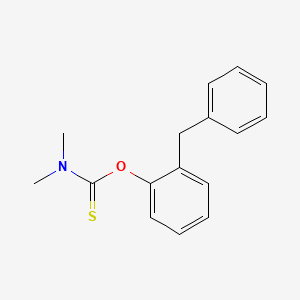
Lead;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead zirconate titanate, a compound of lead, zirconium, titanium, and oxygen, is known for its unique piezoelectric properties. Its chemical formula is Pb[Zr_xTi_{1-x}]O_3, where x can vary between 0 and 1. This compound is widely used in various applications due to its ability to convert mechanical stress into electrical charges and vice versa .
Métodos De Preparación
Lead zirconate titanate can be synthesized through several methods, including solid-state reaction, sol-gel processing, and chemical vapor synthesis. The solid-state reaction involves mixing lead oxide, zirconium oxide, and titanium oxide powders, followed by calcination at high temperatures. The sol-gel method involves hydrolyzing metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound. Chemical vapor synthesis involves reacting volatile metal compounds in a high-temperature environment to form the compound .
Análisis De Reacciones Químicas
Lead zirconate titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and halides. For example, in the presence of hydrogen, lead zirconate titanate can be reduced to form lead and zirconium oxides. In the presence of oxygen, it can undergo oxidation to form lead and zirconium oxides. Substitution reactions can occur with halides, leading to the formation of lead and zirconium halides .
Aplicaciones Científicas De Investigación
Lead zirconate titanate has numerous scientific research applications. In chemistry, it is used as a catalyst for various reactions. In biology, it is used in sensors and actuators due to its piezoelectric properties. In medicine, it is used in ultrasound imaging systems and piezoelectric injectors. In industry, it is used in capacitors, memory devices, and energy storage systems .
Mecanismo De Acción
The mechanism of action of lead zirconate titanate involves its piezoelectric properties. When mechanical stress is applied to the compound, it generates an electric charge due to the displacement of central metal ions within its perovskite crystal structure. This electric charge can then be used to power various devices or sensors. The molecular targets involved in this process include the central metal ions and the surrounding oxygen atoms .
Comparación Con Compuestos Similares
Lead zirconate titanate is unique compared to other similar compounds due to its high piezoelectric efficiency and stability at high temperatures. Similar compounds include barium titanate and lead magnesium niobate, which also exhibit piezoelectric properties but have lower efficiency and stability. Lead zirconate titanate’s ability to maintain its properties at high temperatures makes it more suitable for applications requiring high thermal stability .
Propiedades
Número CAS |
125390-18-3 |
|---|---|
Fórmula molecular |
PbZr |
Peso molecular |
298 g/mol |
Nombre IUPAC |
lead;zirconium |
InChI |
InChI=1S/Pb.Zr |
Clave InChI |
QNZFKUWECYSYPS-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)





![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

